N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide

Description

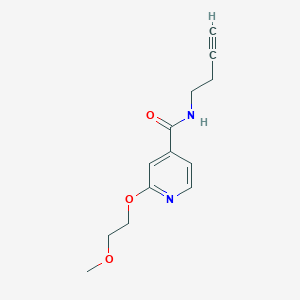

N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic small molecule characterized by an isonicotinamide core substituted with a 2-methoxyethoxy group at the 2-position and a but-3-yn-1-yl moiety at the N-position. This design suggests applications in medicinal chemistry, particularly as a protease or kinase inhibitor, given structural similarities to patented enzyme-targeting molecules . Its alkyne group may also serve as a handle for bioconjugation (e.g., click chemistry), enhancing utility in prodrug development or targeted therapies.

Properties

IUPAC Name |

N-but-3-ynyl-2-(2-methoxyethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-3-4-6-15-13(16)11-5-7-14-12(10-11)18-9-8-17-2/h1,5,7,10H,4,6,8-9H2,2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOADLGSIISWJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isonicotinamide core, followed by the introduction of the but-3-yn-1-yl group through a nucleophilic substitution reaction. The final step involves the attachment of the 2-(2-methoxyethoxy) group via an etherification reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted isonicotinamide derivatives.

Scientific Research Applications

N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide has found applications in several scientific research areas, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares functional and structural motifs with several patented molecules, though key distinctions influence pharmacological profiles. Below is a comparative analysis based on structural analogs from global patent literature:

Structural and Functional Group Comparisons

Key Differentiators

- Solubility vs. Lipophilicity : The 2-methoxyethoxy chain improves aqueous solubility compared to t-butoxycarbonyl (WO92/14706) or indanyloxycarbonyl (EP00342850) groups, which may favor tissue penetration but hinder solubility .

- Binding Affinity : Cyclopentyl/cyclohexane cores in analogs (EP00342850, GB02218983) likely enhance target engagement via hydrophobic interactions, whereas the isonicotinamide core in the target compound may favor π-π stacking with aromatic enzyme residues.

Pharmacokinetic and Metabolic Considerations

- Metabolic Stability: The alkyne group in the target compound could resist cytochrome P450-mediated degradation more effectively than ester or carboxylic acid groups in analogs (e.g., EP00361365’s 4-((2-mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid) .

- Bioavailability : The absence of bulky bicyclo systems (GB02218983) or t-Boc protections (WO92/14706) may improve oral absorption for the target compound.

Therapeutic Potential

While EP00342850 and WO92/14706 analogs focus on ACE or peptidase inhibition, the target compound’s isonicotinamide scaffold aligns with kinase inhibitors (e.g., JAK/STAT or EGFR targets).

Biological Activity

N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic organic compound that has gained attention in biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an isonicotinamide core with a but-3-yn-1-yl substituent and a 2-(2-methoxyethoxy) group. This unique structure contributes to its distinct chemical reactivity and biological interactions. The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and etherification, which are crucial for obtaining high yields and purity of the final product .

This compound's biological activity is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate these targets, leading to various biological effects:

- Anti-inflammatory Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing pro-inflammatory cytokines such as TNF-α and IL-6 .

- Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer effects by inducing apoptosis in cancer cells through the modulation of signaling pathways .

Therapeutic Applications

The compound is being investigated for several therapeutic applications:

- Cancer Therapy : Research indicates that this compound may act as an anticancer agent by targeting specific cancer cell pathways .

- Anti-inflammatory Conditions : Its potential to reduce inflammation makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In cell culture models, the compound demonstrated significant inhibition of pro-inflammatory cytokine production in response to lipopolysaccharide (LPS) stimulation. This suggests a mechanism involving the NF-kB signaling pathway .

- Animal Models : In vivo studies using mouse models have shown that administration of this compound can attenuate symptoms associated with inflammatory responses, indicating its potential utility in clinical settings .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Core Structure | Biological Activity | Notes |

|---|---|---|---|

| N-(prop-2-yn-1-yl)-isonicotinamide | Isonicotinamide | Antimicrobial, Anticancer | Similar structural features but different substituents may alter activity . |

| 2-(2-methoxyethoxy)-N-(prop-2-yn-1-yl)pyridine | Pyridine | Anticancer | Exhibits different pharmacological properties due to core structure . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.